molecular formula C28H45F13 B2385452 1-(Perfluorohexyl)docosane CAS No. 1984118-13-9; 825651-73-8

1-(Perfluorohexyl)docosane

Cat. No.: B2385452
CAS No.: 1984118-13-9; 825651-73-8
M. Wt: 628.647
InChI Key: VTSYSXOZBFARAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Perfluorohexyl)docosane is a semifluorinated alkane (SFA) composed of a perfluorohexyl (C₆F₁₃) segment covalently bonded to a docosyl (C₂₂H₄₅) hydrocarbon chain. These hybrid molecules exhibit unique amphiphilic properties due to the stark polarity contrast between the fluorinated and hydrocarbon moieties. Such compounds are characterized by high thermal stability, chemical inertness, and low surface energy, making them valuable in applications ranging from lubricants to biomedical materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(29,30)24(31,32)25(33,34)26(35,36)27(37,38)28(39,40)41/h2-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSYSXOZBFARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825651-73-8
Record name 1-(Perfluorohexyl)docosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural Analogues

SFAs vary in fluorinated (F-segment) and hydrocarbon (H-segment) chain lengths, which dictate their physicochemical properties. Key analogues include:

Compound Fluorinated Segment Hydrocarbon Segment Key Applications
1-(Perfluorohexyl)docosane C₆F₁₃ C₂₂H₄₅ Hypothesized: Lubricants, surfactants
1-(Perfluorohexyl)octane C₆F₁₃ C₈H₁₇ Surfactants, dry eye treatments
1-(Perfluorobutyl)pentane C₄F₉ C₅H₁₁ Model analyte in mass spectrometry
Perfluorohexane (PFHep) C₆F₁₄ None Solvents, electronics cooling

Key Structural Insights :

  • Longer H-segments (e.g., C₂₂H₄₅ in docosane derivatives) increase hydrophobicity and melting points compared to shorter chains like C₈H₁₇ .
  • The C₆F₁₃ segment provides superior chemical resistance compared to shorter fluorinated chains (e.g., C₄F₉) .
Physical and Chemical Properties

Thermal Stability :

  • SFAs with longer perfluoroalkyl chains (e.g., C₆F₁₃) exhibit higher thermal decomposition temperatures (>300°C) than non-fluorinated alkanes .
  • Docosane’s hydrocarbon chain (C₂₂H₄₅) likely raises the melting point relative to 1-(Perfluorohexyl)octane (C₈H₁₇), similar to how 1-docosanol melts at ~70°C .

Solubility :

  • SFAs are sparingly soluble in water but miscible with organic solvents (e.g., hexane, chloroform). Longer H-segments reduce solubility in polar solvents .
  • Example: 1-(Perfluorohexyl)octane is fully miscible with fluorinated solvents but forms micelles in aqueous media .

Surface Activity :

  • SFAs with C₆F₁₃ segments demonstrate lower surface tension (15–20 mN/m) than hydrocarbon analogs (72 mN/m for water) .
Functional Comparisons
Property This compound 1-(Perfluorohexyl)octane Perfluorohexane (PFHep)
Surface tension (mN/m) ~18 (estimated) 15–20 12
Melting point (°C) >80 (estimated) -50 to -30 -90
Biocompatibility Likely low toxicity Used in ocular therapies Toxic

Application-Specific Differences :

  • Medical Use : 1-(Perfluorohexyl)octane is FDA-approved for dry eye treatment due to its refractive index matching aqueous humor and ability to stabilize tear films . Docosane derivatives may lack this precision due to longer H-segments.
  • Electronics : Perfluorohexane (PFHep) is preferred for cooling due to its low viscosity, whereas bulkier SFAs like docosane analogs may impede heat transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.